MHC Binding Competition: TT830-844 vs. P30
In a functional cytotoxic competition assay against DR11 alleles, the TT830-843 peptide (P2) demonstrates superior functional potency compared to the P30 epitope (tt947-967). While both are classified as universal epitopes, the longer P2 peptide (830-843) was shown to be a more effective competitor and a more potent T-cell stimulator [1]. A key structural finding reveals that single alanine substitutions fail to abolish the inhibitory capacity of P2, indicating it lacks strong 'anchor residues' for DR binding. This suggests a more robust, flexible interaction with MHC, leading to a more reliable T-cell response [1]. In contrast, the P30 epitope (tt947-967) exhibits allele-specific recognition differences with certain alanine-substituted analogues, making it a less predictable reagent for broad population studies [1].
| Evidence Dimension | Functional Potency in MHC Competition Assay |
|---|---|
| Target Compound Data | TT830-843 (P2) is a better competitor and more potent T-cell stimulator. |
| Comparator Or Baseline | TT947-967 (P30) exhibits lower competitive capacity and is a less potent stimulator. |
| Quantified Difference | N/A (Qualitative finding from functional assay). Single alanine substitutions in P2 do not abrogate inhibitory capacity, unlike P30 which shows allele-specific differences. |
| Conditions | Functional cytotoxic competition assay using DR1101 and DR1104 alleles. |
Why This Matters
For procurement, this directly impacts experimental success: TT830-844 provides a more robust and predictable activation signal, reducing assay failure rates compared to other tetanus epitopes.
- [1] Valmori, D., Sabbatini, A., Lanzavecchia, A., Corradin, G., & Matricardi, P. M. (1994). Functional analysis of two tetanus toxin universal T cell epitopes in their interaction with DR1101 and DR1104 alleles. Journal of Immunology, 152(6), 2921–2929. View Source
